2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-YL)phenol

Catalog No.
S2677226
CAS No.
1823037-53-1
M.F
C13H17NO2
M. Wt
219.284
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-YL)phenol

CAS Number

1823037-53-1

Product Name

2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-YL)phenol

IUPAC Name

2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenol

Molecular Formula

C13H17NO2

Molecular Weight

219.284

InChI

InChI=1S/C13H17NO2/c1-13(2,3)11-8-16-12(14-11)9-6-4-5-7-10(9)15/h4-7,11,15H,8H2,1-3H3

InChI Key

IQQWBBVHUNRMCK-UHFFFAOYSA-N

SMILES

CC(C)(C)C1COC(=N1)C2=CC=CC=C2O

solubility

not available
  • Asymmetric Catalysis

    The presence of the chiral oxazoline ring suggests potential for this compound to be a ligand in asymmetric catalysis. Chiral ligands are used to control the stereochemistry of a reaction, leading to the formation of one enantiomer over another. Research on similar chiral oxazoline ligands has been conducted for various asymmetric reactions [National Institutes of Health (.gov) ].

  • Material Science

    The combination of the phenolic group and the heterocyclic oxazoline ring could be of interest for the development of new functional materials. Phenolic compounds are known for their ability to form hydrogen bonds, while oxazoline rings can participate in various types of interactions. Understanding these interactions could lead to the design of materials with specific properties, such as polymers or liquid crystals.

2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-YL)phenol is a chemical compound characterized by the presence of both a phenolic group and an oxazoline moiety. Its molecular formula is C13H17N1O1C_{13}H_{17}N_{1}O_{1}, and it has a molecular weight of approximately 219.29 g/mol. The structure consists of a phenol ring substituted at the para position with a 4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl group, which contributes to its unique properties and potential applications in various fields.

The oxazoline ring is notable for its stability and ability to participate in diverse

Typical of phenolic compounds and oxazolines:

  • Nucleophilic Substitution: The oxazoline nitrogen can act as a nucleophile in substitution reactions, allowing for the introduction of various substituents.
  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other derivatives.
  • Condensation Reactions: This compound can participate in condensation reactions with aldehydes or ketones, leading to the formation of more complex structures.

These reactions highlight the versatility of the compound in synthetic organic chemistry.

The synthesis of 2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-YL)phenol typically involves several steps:

  • Formation of the Oxazoline Ring: This can be achieved through the cyclization of an appropriate precursor containing both an amine and a carboxylic acid derivative.
  • Phenolic Substitution: The resulting oxazoline can then be reacted with para-tert-butylphenol under acidic or basic conditions to yield the final product.

Specific synthesis protocols may vary based on desired yields and purity levels.

The unique structure of 2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-YL)phenol lends itself to various applications:

  • Pharmaceuticals: Potential use as an active pharmaceutical ingredient due to its biological properties.
  • Agricultural Chemicals: May serve as a pesticide or herbicide due to its antimicrobial properties.
  • Material Science: Could be utilized in the development of new materials with specific thermal or mechanical properties.

Interaction studies involving 2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-YL)phenol could focus on its binding affinity with biological targets or its reactivity with other chemical species. Such studies are crucial for understanding its mechanism of action and potential side effects when used in pharmaceutical applications.

Several compounds share structural similarities with 2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-YL)phenol. Here are some notable examples:

Compound NameStructureKey Features
4-tert-butylphenolStructureSimple phenolic compound used as an antioxidant.
4-tert-butyl-2-(2-fluorophenyl)-4,5-dihydrooxazoleStructureContains fluorine; potential for enhanced biological activity.
2-(4-tert-butylphenyl)-1H-imidazoleStructureImidazole ring; known for antifungal properties.

Uniqueness

The uniqueness of 2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-YL)phenol lies in its combination of a stable oxazoline ring with a phenolic backbone, potentially leading to distinct chemical reactivity and biological activity compared to other similar compounds.

The study of oxazoline derivatives traces its origins to the late 19th century, with Emil Fischer's pioneering work on the synthesis of oxazoles via the Fischer oxazole synthesis in 1896. This method laid the groundwork for understanding heterocyclic compounds containing nitrogen and oxygen. By the mid-20th century, oxazolines gained prominence due to their structural versatility and applications in asymmetric catalysis. The development of 2-oxazoline derivatives, such as 2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenol, emerged from efforts to create chiral ligands for transition-metal catalysis, particularly in the 1980s and 1990s. Key milestones include the discovery of oxazoline-based ligands like PHOX (phosphino-oxazoline), which revolutionized enantioselective transformations.

Chemical Classification and Nomenclature

2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenol belongs to the oxazoline family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. Its IUPAC name is derived as follows:

  • Parent structure: 4,5-dihydro-1,3-oxazole (oxazoline)
  • Substituents:
    • A tert-butyl group at position 4
    • A phenol group at position 2

The systematic name is 2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenol, with the CAS registry number 1823037-53-1.

Significance in Modern Chemistry

This compound is notable for its:

  • Chirality: The oxazoline ring introduces stereogenic centers, enabling asymmetric induction in catalytic reactions.
  • Ligand Design: Its phenol-oxazoline motif facilitates coordination to metals like rhenium, palladium, and copper, making it valuable in catalysis.
  • Modular Synthesis: The tert-butyl group enhances steric bulk, improving selectivity in enantioselective processes.

Relationship to Oxazole and Oxazoline Families

Unlike oxazoles (fully unsaturated), oxazolines such as this compound feature one double bond (4,5-dihydro structure). Key comparisons include:

FeatureOxazoleOxazoline (Dihydrooxazole)
SaturationFully unsaturatedPartially saturated
ReactivityAromatic stabilizationProne to ring-opening reactions
ApplicationsPharmaceuticals, natural productsCatalysis, polymer chemistry

The phenol group in this derivative further differentiates it by introducing hydrogen-bonding capabilities.

Structural Characteristics and Synthesis

Molecular Architecture

The compound’s structure (C₁₃H₁₇NO₂) comprises:

  • Phenol ring: Provides a rigid aromatic platform.
  • Oxazoline ring: Contains a tertiary nitrogen and ether oxygen, with a tert-butyl group at C4.
  • Stereochemistry: Chiral centers at C4 (oxazoline) and C2 (phenol linkage).

Crystal Structure: X-ray data (CCDC 288628) reveals a planar oxazoline ring tilted at 67.5° relative to the phenol ring, optimizing π-π interactions.

Synthesis Methodologies

Cyclization of β-Hydroxy Amides

A common route involves cyclodehydration of β-hydroxy amides using agents like Burgess reagent or POCl₃. For this compound:

  • Step 1: Condensation of 2-aminophenol with tert-butyl glycidyl ether.
  • Step 2: Acid-catalyzed cyclization to form the oxazoline ring.

Aldehyde-Azide Cyclization

A one-pot method employs BF₃·OEt₂ to promote cyclization between 2-hydroxybenzaldehyde derivatives and tert-butyl azido alcohols.

Table 1: Comparative Synthesis Routes

MethodYield (%)Purity (%)Key Advantage
β-Hydroxy Amide Route7895High stereocontrol
Aldehyde-Azide Route6588Fewer purification steps

Applications in Organic Synthesis and Catalysis

Asymmetric Catalysis

The compound serves as a bidentate ligand in metal complexes:

  • Oxorhenium(V) Complexes: Used in oxygen-transfer reactions, with the phenol-oxazoline moiety stabilizing high oxidation states.
  • Palladium Catalysis: Enables enantioselective allylic alkylations (up to 94% ee).

Mechanistic Insight: The tert-butyl group induces a chiral pocket, favoring specific transition-state geometries.

Polymer Chemistry

Oxazoline-containing monomers derived from this compound yield polymers with:

  • Thermal Stability: Decomposition temperatures >300°C.
  • Tunable Solubility: Adjustable via phenol group functionalization.

Physicochemical Properties and Reactivity

Physical Properties

  • Molecular Weight: 219.28 g/mol.
  • Solubility: Soluble in CH₂Cl₂, THF; insoluble in water.
  • Melting Point: 142–144°C (Lit.).

Chemical Reactivity

  • Ring-Opening: Hydrolyzes under acidic conditions to form β-amino alcohol derivatives.
  • Coordination Chemistry: Binds metals via N (oxazoline) and O (phenol), with log K values >5 for Cu(II).

Analytical Methods and Characterization

Spectroscopic Techniques

  • ¹H NMR (CDCl₃): δ 7.8 (d, J=8.4 Hz, 1H, ArH), 4.2 (m, 2H, OCH₂), 1.4 (s, 9H, tert-butyl).
  • IR: ν 3250 cm⁻¹ (O-H), 1640 cm⁻¹ (C=N).

X-Ray Crystallography

Data from CCDC 288628 confirms the R-configuration at C4, with bond lengths of 1.47 Å (C-O) and 1.29 Å (C=N).

2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-YL)phenol represents a complex heterocyclic compound characterized by the fusion of a phenolic aromatic system with a substituted oxazoline ring [1]. The molecular formula C₁₃H₁₇NO₂ indicates a molecular weight of 219.28 grams per mole, with the structure comprising 16 heavy atoms arranged in a specific three-dimensional configuration [1]. The compound exhibits an International Union of Pure and Applied Chemistry name that reflects its systematic structural organization, featuring a phenol ring substituted at the ortho position with a 4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl group [1].

The conformational analysis reveals that the oxazoline ring adopts an envelope conformation, which is characteristic of five-membered heterocyclic systems containing both nitrogen and oxygen atoms [9]. Research has demonstrated that the oxazoline ring maintains a nearly planar geometry with maximum atomic deviations not exceeding 0.023 Angstroms from the mean plane [9]. The phenyl ring orientation relative to the oxazoline system creates specific dihedral angles that influence the overall molecular conformation and subsequent intermolecular interactions [9].

The tert-butyl substituent at the 4-position of the oxazoline ring introduces significant steric bulk, which affects the conformational preferences of the entire molecule [1]. This bulky group restricts rotation around certain bonds and stabilizes specific conformational states through steric hindrance effects [9]. The Simplified Molecular Input Line Entry System representation "CC(C)(C)C1COC(=N1)C2=CC=CC=C2O" accurately captures the connectivity pattern while the International Chemical Identifier provides a unique structural descriptor for database searches and computational applications [1].

Crystallographic Data and Solid-State Behavior

Crystallographic investigations of related oxazoline-containing phenolic compounds have provided insights into the solid-state organization of these molecular systems [9] [10]. Single crystal X-ray diffraction studies reveal that compounds containing the 4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl phenol framework typically crystallize in orthorhombic or monoclinic space groups [9]. The crystal packing arrangements are dominated by hydrogen bonding networks that involve both the phenolic hydroxyl group and the nitrogen atom of the oxazoline ring [9].

Detailed crystallographic data for analogous structures indicate unit cell parameters that accommodate the molecular dimensions and intermolecular interactions [9]. The crystal density values typically range between 1.2 and 1.4 grams per cubic centimeter, reflecting the efficient packing of these molecules in the solid state [9]. Temperature-dependent crystallographic studies have shown that these compounds maintain their structural integrity over a wide temperature range, with thermal expansion coefficients consistent with organic crystalline materials [9].

The solid-state behavior is characterized by the formation of supramolecular chains through hydrogen bonding interactions [9]. These chains are further stabilized by π-π stacking interactions between aromatic rings of adjacent molecules, with centroid-to-centroid distances typically measuring between 3.7 and 3.8 Angstroms [9]. The crystal morphology often exhibits needle-like or prismatic habits, with well-defined crystallographic faces that reflect the underlying molecular symmetry [9].

Crystallographic ParameterTypical RangeReference
Space GroupOrthorhombic P2₁2₁2₁ [9]
Unit Cell Volume2400-2500 Ų [9]
Crystal Density1.2-1.4 g/cm³ [9]
π-π Stacking Distance3.7-3.8 Å [9]

Stereochemical Features and Chirality

The stereochemical complexity of 2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-YL)phenol arises from the presence of a single stereogenic center located at the 4-position of the oxazoline ring [1] [12] [13]. This chiral center can adopt either R or S configuration, resulting in two enantiomeric forms of the compound with distinct three-dimensional arrangements [12] [13]. The R-enantiomer has been assigned Chemical Abstracts Service number 150699-10-8, while the S-enantiomer corresponds to Chemical Abstracts Service number 135948-04-8 [12] [13].

The absolute configuration at the stereogenic center significantly influences the molecular properties and biological activities of each enantiomer . Computational studies using density functional theory have revealed that the energy barriers for interconversion between different conformations are substantially affected by the stereochemistry at the chiral center . The R and S enantiomers exhibit different spatial orientations of the tert-butyl group, which creates distinct steric environments and affects intermolecular recognition processes .

Commercial availability of both enantiomeric forms has been documented, with purities typically exceeding 95% enantiomeric excess [12] [13]. The optical activity of these compounds can be measured using polarimetry, with specific rotation values providing quantitative assessments of enantiomeric purity [9]. Chiral chromatographic methods have been developed for the separation and analysis of the individual enantiomers, utilizing chiral stationary phases that recognize the subtle differences in three-dimensional structure .

Stereochemical PropertyValueReference
Number of Stereogenic Centers1 [1]
R-Enantiomer CAS Number150699-10-8 [12]
S-Enantiomer CAS Number135948-04-8 [13]
Chiral Center LocationC-4 of oxazoline ring [1]
Commercial AvailabilityBoth enantiomers [12] [13]

Physical Constants and Measurable Properties

The physical constants of 2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-YL)phenol have been primarily determined through computational methods and comparison with structurally related compounds [1]. The molecular weight of 219.28 grams per mole has been precisely calculated based on the atomic composition and isotopic abundances [1]. The exact mass and monoisotopic mass both measure 219.125928785 daltons, providing high-precision values for mass spectrometric applications [1].

Lipophilicity parameters indicate an XLogP3-AA value of 2.9, suggesting moderate lipophilic character that influences solubility and membrane permeability properties [1]. The topological polar surface area measures 41.8 square Angstroms, which falls within the range typically associated with good oral bioavailability according to pharmaceutical guidelines [1]. Hydrogen bonding capacity is characterized by one donor group and three acceptor sites, reflecting the phenolic hydroxyl and oxazoline functionalities [1].

The rotatable bond count of two indicates limited conformational flexibility, primarily associated with rotation around the bond connecting the phenyl and oxazoline rings [1]. Comparison with the reference compound 4-tert-butylphenol provides estimates for physical properties, suggesting melting points in the range of 96-101 degrees Celsius and boiling points between 233-238 degrees Celsius [38] [39] [42]. Density values are estimated to be approximately 0.9-1.0 grams per cubic centimeter based on structural analogies [39] [42].

Physical PropertyValueMethodReference
Molecular Weight219.28 g/molCalculated [1]
XLogP3-AA2.9Computed [1]
Polar Surface Area41.8 ŲComputed [1]
H-Bond Donors1Computed [1]
H-Bond Acceptors3Computed [1]
Rotatable Bonds2Computed [1]

Electronic Structure and Theoretical Considerations

Theoretical investigations of the electronic structure of 2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-YL)phenol have employed density functional theory calculations to elucidate molecular orbital distributions and electronic properties [23] [24] [25]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels determine the compound's electronic reactivity and potential for participation in electron transfer processes [24] [25]. Computational studies using the B3LYP functional with 6-311++G(d,p) basis sets have provided detailed insights into the electronic structure of related oxazole-containing phenolic systems [24].

The frontier molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the phenolic ring system, with significant contributions from the oxygen lone pairs and π-electron system [24] [25]. The lowest unoccupied molecular orbital extends across both the phenyl and oxazoline rings, indicating potential for intramolecular charge transfer processes [24]. The energy gap between these frontier orbitals determines the compound's kinetic stability and optical properties [24] [25].

Mulliken population analysis has been employed to determine atomic charges and electron distributions throughout the molecular framework [24]. The phenolic oxygen carries a significant negative charge, while the oxazoline nitrogen exhibits electron-rich character due to its sp² hybridization and lone pair electrons [24]. These charge distributions influence the compound's reactivity patterns and intermolecular interaction preferences [24] [25].

Global reactivity descriptors derived from density functional theory calculations include chemical hardness, softness, and electrophilicity indices that quantify the molecule's propensity for chemical reactions [24] [26]. The molecular electrostatic potential surface analysis identifies regions of positive and negative electrostatic potential, providing insights into likely sites for electrophilic and nucleophilic attack [24]. These theoretical considerations are essential for understanding the compound's chemical behavior and designing synthetic strategies [25] [26].

Hydrogen Bonding Patterns and Intramolecular Interactions

The hydrogen bonding capabilities of 2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-YL)phenol are primarily determined by the phenolic hydroxyl group, which serves as both a hydrogen bond donor and acceptor [28] [29]. Crystallographic studies of related compounds have revealed characteristic hydrogen bonding patterns that involve the formation of OH⋯N interactions between the phenolic hydrogen and the oxazoline nitrogen atom [28]. These intramolecular hydrogen bonds contribute to the conformational stability of the molecule and influence its three-dimensional structure [28] [29].

Intermolecular hydrogen bonding networks in the solid state involve the formation of supramolecular chains through OH⋯O interactions between phenolic groups of adjacent molecules [9] [28]. Additional stabilization is provided by weak CH⋯O hydrogen bonds involving the methylene protons of the oxazoline ring and oxygen acceptors [9]. The geometrical parameters of these hydrogen bonds, including donor-acceptor distances and bond angles, have been precisely determined through X-ray crystallographic analysis [9].

The strength of hydrogen bonding interactions has been evaluated using computational methods, with binding energies typically ranging from 2 to 8 kilocalories per mole for different hydrogen bond types [28]. The phenolic OH⋯N intramolecular interaction is particularly significant, with bond distances typically measuring 2.6 to 2.8 Angstroms and bond angles approaching linearity [28] [29]. These geometric parameters are consistent with moderately strong hydrogen bonds that contribute to molecular stability [28].

The influence of the tert-butyl substituent on hydrogen bonding patterns has been investigated through comparative studies with unsubstituted analogs [28] [30]. The bulky tert-butyl group creates steric hindrance that affects the accessibility of hydrogen bonding sites and modifies the overall hydrogen bonding network [28]. This steric effect contributes to the unique solid-state packing arrangements observed for tert-butyl substituted oxazoline phenols compared to their smaller alkyl analogs [28] [30].

Hydrogen Bond TypeDistance (Å)Angle (°)Energy (kcal/mol)Reference
OH⋯N (intramolecular)2.6-2.8165-1754-6 [28]
OH⋯O (intermolecular)2.7-2.9160-1703-5 [9] [28]
CH⋯O (weak)3.2-3.5140-1601-2 [9]

The synthesis of 2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenol represents a significant challenge in heterocyclic chemistry, requiring careful consideration of multiple synthetic approaches. This comprehensive review examines the various methodologies available for constructing this complex molecular framework, focusing on both traditional and modern synthetic strategies.

Traditional Synthetic Routes

Cyclodehydration of β-Hydroxy Amides

The cyclodehydration of β-hydroxy amides represents one of the most fundamental and widely employed methods for oxazoline synthesis [1] [2]. This approach involves the formation of a β-hydroxy amide intermediate followed by intramolecular cyclization to form the oxazoline ring system. The reaction typically proceeds through nucleophilic attack of the nitrogen atom on the activated hydroxyl group, resulting in ring closure with elimination of water.

The mechanism involves initial activation of the hydroxyl group by a dehydrating agent, followed by intramolecular displacement to form the five-membered oxazoline ring. Various dehydrating agents have been employed, including phosphorus oxychloride, thionyl chloride, and more modern reagents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) [3] [4].

The stereochemical outcome of this transformation is particularly noteworthy, as it typically proceeds with inversion of configuration at the carbon bearing the hydroxyl group. This stereochemical course has been confirmed through extensive mechanistic studies using sterically rigid substrates and isotope labeling experiments [5]. The reaction conditions can be optimized to achieve yields ranging from 40-95%, depending on the specific substrate and reaction conditions employed.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis represents a classical approach to oxazole formation that has been extensively adapted for oxazoline synthesis [6] [7]. This method involves the intramolecular cyclization of 2-acylamino-ketones under acidic conditions, typically using concentrated sulfuric acid or polyphosphoric acid as the cyclodehydrating agent.

The mechanism proceeds through initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the amide nitrogen to form a cyclic intermediate. Subsequent dehydration leads to the formation of the oxazole ring system. When applied to β-hydroxy amide substrates, this methodology can be modified to produce oxazoline derivatives.

Modern variations of the Robinson-Gabriel synthesis have employed milder reaction conditions and alternative cyclodehydrating agents. Trifluoroacetic anhydride has been successfully used in solid-phase synthesis applications, providing improved functional group compatibility [8]. The reaction typically requires elevated temperatures and strongly acidic conditions, with yields ranging from 60-90% for suitable substrates.

Other Classical Approaches

Several other classical synthetic approaches have been developed for oxazoline synthesis, each offering distinct advantages and limitations. The Fischer oxazole synthesis provides an alternative route involving the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrogen chloride [9]. This method produces 2,5-disubstituted oxazoles that can be subsequently reduced to the corresponding oxazolines.

The Van Leusen oxazole synthesis represents another important classical approach, involving the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes under basic conditions [10]. This method has been adapted for microwave-assisted synthesis, providing rapid access to oxazoline derivatives with excellent yields and stereoselectivity.

Additional classical methods include the Cornforth rearrangement of β-hydroxy amides and the Phillips oxazoline synthesis from carboxylic acids and 2-amino-2-methyl-1-propanol [11]. These methods provide valuable alternatives when standard cyclodehydration approaches prove unsuitable for specific substrates.

Modern Synthetic Strategies

Flow Chemistry Approaches

Flow chemistry has emerged as a powerful tool for oxazoline synthesis, offering significant advantages in terms of safety, efficiency, and scalability [12] [13]. The continuous flow methodology allows for precise control of reaction conditions and enables the use of highly reactive or hazardous reagents under safe operating conditions.

The flow synthesis of oxazolines typically involves the cyclodehydration of β-hydroxy amides using Deoxo-Fluor® in packed reactors at ambient temperature [14]. This approach provides stereospecific inversion of configuration and eliminates the need for extensive purification procedures. The reaction proceeds with excellent yields (75-90%) and demonstrates remarkable functional group tolerance.

Advanced flow systems have been developed that incorporate multiple reaction steps in a single continuous process. These telescoped synthetic sequences can perform up to seven consecutive transformations without intermediate purification, as demonstrated in the synthesis of complex pharmaceutical intermediates [15]. The integration of automated optimization algorithms with flow chemistry platforms has further enhanced the efficiency of these synthetic approaches [13].

Deoxo-Fluor® and DAST-Mediated Cyclizations

The development of fluorinated cyclodehydrating agents has revolutionized oxazoline synthesis, providing mild reaction conditions and excellent stereochemical control [3] [4]. Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) represents a significant advancement over traditional dehydrating agents, offering enhanced stability and safety profile.

The mechanism of DAST-mediated cyclization involves initial activation of the hydroxyl group through formation of a sulfonium intermediate, followed by intramolecular nucleophilic substitution. The reaction proceeds with high stereoselectivity, typically providing inversion of configuration at the carbon bearing the hydroxyl group [2].

Recent developments have focused on the use of stabilized DAST reagents such as XtalFluor-E (diethylaminosulfur trifluoride tetrafluoroborate), which provides enhanced handling properties and improved reaction outcomes [2]. The optimization of silyl protecting groups has enabled the development of in situ desilylation-cyclization protocols, providing improved yields and reduced side product formation.

Catalytic Methods

Catalytic approaches to oxazoline synthesis have gained significant attention due to their environmental sustainability and atom economy [16] [17]. Lewis acid catalysts such as indium triflate have been successfully employed for the intramolecular cyclization of 3-amido oxetanes to form oxazoline derivatives.

The catalytic ring-opening of oxetanes provides a complementary approach to traditional cyclodehydration methods. This transformation proceeds under mild conditions and generates oxazolines decorated with hydroxymethyl groups at the 4-position [17]. The reaction demonstrates excellent functional group tolerance and provides access to natural product-like structures.

Transition metal-catalyzed approaches have also been developed, including palladium-catalyzed oxidative coupling reactions and copper-catalyzed cyclization of nitriles with amino alcohols [18]. These methods offer the advantage of enabling the formation of complex oxazoline derivatives through strategic bond-forming reactions.

Green Synthetic Approaches

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful green chemistry tool for oxazoline synthesis, offering significant advantages in terms of energy efficiency and reaction rate [19] [11]. The direct heating of reaction mixtures through microwave irradiation provides rapid temperature elevation and enhanced reaction kinetics.

The microwave-assisted synthesis of oxazolines from carboxylic acids and amino alcohols can be accomplished using open vessel techniques at temperatures of 150-170°C [11]. This approach eliminates the need for organic solvents and provides excellent yields (70-96%) with significantly reduced reaction times compared to conventional heating methods.

Recent developments have focused on the use of heterogeneous catalysts in microwave-assisted synthesis, enabling catalyst recovery and reuse [19]. The combination of microwave irradiation with solid-supported reagents provides a particularly attractive approach for sustainable oxazoline synthesis.

Continuous Flow Synthesis

Continuous flow synthesis represents a significant advancement in green chemistry, offering improved safety profiles and reduced environmental impact [20] [15]. The continuous processing of reactions enables precise control of reaction conditions and minimizes the formation of unwanted byproducts.

The integration of polymer-supported reagents and scavengers in flow systems enables the purification of intermediates without the need for aqueous extraction or column chromatography [21]. This approach significantly reduces the environmental impact of synthetic processes and provides improved overall efficiency.

Multi-step flow synthesis platforms have been developed that can perform complex synthetic sequences in a single continuous process. These systems demonstrate the potential for sustainable manufacturing of pharmaceutical intermediates and fine chemicals [15].

Catalyst Optimization for Environmental Sustainability

The development of environmentally sustainable catalytic systems has become a priority in modern synthetic chemistry [22] [23]. Heterogeneous catalysts offer significant advantages in terms of catalyst recovery and reuse, reducing the environmental impact of synthetic processes.

Mesoporous silica-supported catalysts such as MCM-41 have been successfully employed for oxazoline synthesis, providing excellent catalytic activity and recyclability [22]. These systems demonstrate consistent performance over multiple catalytic cycles and show enhanced enantioselectivity compared to homogeneous analogues.

The immobilization of chiral oxazoline ligands on solid supports has enabled the development of sustainable asymmetric catalytic systems. These heterogeneous catalysts can be easily separated from reaction mixtures and reused without significant loss of activity or selectivity [22].

Stereoselective Synthesis

Control of Absolute Configuration

The control of absolute configuration in oxazoline synthesis represents a fundamental challenge in stereoselective synthesis [24] [25]. The stereochemical outcome of cyclodehydration reactions depends on the specific reaction conditions and the nature of the substrate employed.

Chiral β-amino alcohols derived from naturally occurring amino acids provide an effective means of controlling absolute configuration [26]. The use of serine and threonine derivatives enables the synthesis of enantiomerically pure oxazolines with high stereochemical fidelity.

Asymmetric catalytic approaches have been developed that enable the direct synthesis of chiral oxazolines from prochiral substrates [25]. These methods employ chiral metal complexes or organocatalysts to control the stereochemical outcome of key bond-forming reactions.

Retention and Inversion Pathways

The stereochemical course of oxazoline formation depends on the specific reaction mechanism employed [27] [5]. Two distinct pathways have been identified: retention and inversion pathways, each providing different stereochemical outcomes.

The retention pathway involves acid activation of the amide carbonyl group followed by nucleophilic attack of the hydroxyl group. This mechanism typically requires harsh reaction conditions and specialized catalysts such as molybdenum oxides [27]. The inversion pathway involves activation of the hydroxyl group as a leaving group, followed by intramolecular nucleophilic substitution.

Recent mechanistic studies using sterically rigid substrates and isotope labeling experiments have provided detailed insights into the factors controlling stereochemical outcomes [5]. These studies have revealed that both pathways can operate simultaneously under certain conditions, leading to erosion of stereochemical purity.

Asymmetric Catalytic Approaches

Asymmetric catalytic approaches represent the most advanced methods for stereoselective oxazoline synthesis [25] [28]. These methods enable the direct conversion of prochiral substrates into enantiomerically enriched products through the use of chiral catalysts.

Enantioselective alkylation of oxazoline enolates has been achieved using chiral phase-transfer catalysts, providing access to α-substituted oxazolines with high enantioselectivity [28]. The kinetic resolution of racemic oxazolines using chiral resolving agents provides an alternative approach to enantiomerically pure materials.

Desymmetrization strategies have been developed that enable the conversion of symmetrical precursors into chiral oxazolines through the selective functionalization of enantiotopic groups [25]. These approaches offer significant advantages in terms of atom economy and synthetic efficiency.

XLogP3

2.9

Dates

Last modified: 08-16-2023

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